molecular formula C20H24N2O4S2 B4557236 N-benzyl-N-methyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-benzyl-N-methyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No.: B4557236
M. Wt: 420.5 g/mol
InChI Key: RFAGFRKTKPZYGK-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.11774960 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cross-Coupling Reactions

Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides : This study presents the catalytic activity of a palladium-copper system in the presence of a base under air, facilitating the oxidative cross-coupling of N-(2'-phenylphenyl)benzenesulfonamides with acrylate esters. The process leads to the formation of 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, showcasing a method for synthesizing complex molecules from simpler sulfonamide precursors (Miura et al., 1998).

Antioxidant and Enzyme Inhibition Properties

Sulphonamides Incorporating 1,3,5-triazine Motifs : A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties were explored for their antioxidant properties and inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The study found that these compounds exhibited moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications (Lolak et al., 2020).

PI3K Inhibitors for Pulmonary Disorders

Evaluation of PI3K Inhibitors : Research evaluated the therapeutic potential of phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. The study highlights the in vitro data supporting the claimed utilities of these inhibitors, indicating a pathway for developing treatments for pulmonary disorders (Norman, 2014).

Anticancer N-Acylbenzenesulfonamides

Synthesis and Evaluation of Anticancer N-Acylbenzenesulfonamides : A novel series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides demonstrated anticancer activity towards human cancer cell lines. The study provided insights into the molecular structure, metabolic stability, and QSAR studies, identifying key factors influencing the anticancer activity of these compounds (Żołnowska et al., 2015).

Prodrug Forms for Sulfonamide Group

Water-Soluble Amino Acid Derivatives as Prodrugs : The study explored various N-acyl derivatives of the model sulfonamide N-methyl-p-toluenesulfonamide for their potential as prodrug forms. This research aimed at enhancing the water solubility and bioavailability of sulfonamide drugs, an important consideration in drug design and development (Larsen et al., 1988).

Properties

IUPAC Name

N-benzyl-N-methyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(27-2)18(14-17)20(23)22-10-12-26-13-11-22/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAGFRKTKPZYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.